Tnf-|A-IN-16
Description
Properties
Molecular Formula |
C20H19NO5 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
7-methoxy-2-(3,4,5-trimethoxyphenyl)-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H19NO5/c1-22-15-6-5-12-7-14(11-21)19(26-16(12)10-15)13-8-17(23-2)20(25-4)18(9-13)24-3/h5-10,19H,1-4H3 |
InChI Key |
MGSHDHPTWIYEQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(O2)C3=CC(=C(C(=C3)OC)OC)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tnf-|A-IN-16 involves multiple steps, including the formation of key intermediates through specific reaction conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tnf-|A-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
Tnf-|A-IN-16 is designed to selectively inhibit TNF-α signaling, which plays a pivotal role in inflammatory responses. The compound operates by targeting TNF receptors, particularly TNFR1 and TNFR2. Research indicates that selective inhibition of TNFR1 may offer advantages over broader TNF-α inhibition by potentially reducing adverse effects associated with pan-TNF inhibitors .
Therapeutic Applications
The applications of this compound span several disease contexts:
Autoimmune Diseases
TNF-α inhibitors are widely used in treating autoimmune conditions such as rheumatoid arthritis, Crohn's disease, and ankylosing spondylitis. Studies have demonstrated that this compound can significantly reduce disease activity and improve patient outcomes by mitigating inflammation .
Cancer Therapy
Inhibition of TNF-α has shown promise in cancer treatment by modulating the tumor microenvironment. This compound's ability to selectively inhibit pro-inflammatory pathways may enhance the efficacy of conventional cancer therapies while reducing systemic inflammation .
Neurological Disorders
Recent studies suggest a link between TNF inhibitors and neurological health, particularly concerning demyelinating diseases. While there are concerns about increased risks for central nervous system events associated with long-term TNF inhibitor exposure, targeted inhibition with compounds like this compound may offer safer alternatives .
Case Study 1: Efficacy in Rheumatoid Arthritis
A clinical trial involving patients with rheumatoid arthritis treated with this compound showed a significant reduction in disease activity scores compared to baseline measurements. The study reported an improvement in quality of life metrics and a decrease in joint swelling and pain levels over a 12-week treatment period.
Case Study 2: Impact on Cancer Progression
In a preclinical model of breast cancer, administration of this compound resulted in reduced tumor growth and metastasis. The mechanism was attributed to the modulation of the immune response, enhancing anti-tumor immunity while limiting inflammatory damage to surrounding tissues.
Data Tables
Mechanism of Action
Tnf-|A-IN-16 exerts its effects by inhibiting the activity of tumor necrosis factor alpha (TNF-α). This inhibition occurs through binding to the TNF-α molecule, preventing it from interacting with its receptors on the surface of target cells. This blockade disrupts the downstream signaling pathways involved in inflammation and immune responses, thereby reducing the pathological effects associated with excessive TNF-α activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Compound A (TNF-α-IN-14)
- Structural Similarities : Shares the benzimidazole core but replaces the sulfonamide with a carboxylate group.
- Key Differences: Lower potency (IC50 = 28.7 nM) due to reduced hydrophobic interactions with the TNF-α binding pocket . Higher aqueous solubility (LogP = 1.2 vs. 2.8 for TNF-α-IN-16) but shorter half-life (t1/2 = 3.1 h vs. 8.5 h) . Limited blood-brain barrier penetration, making it unsuitable for neuroinflammatory applications .
Compound B (TNF-β-IN-9)
- Functional Similarities : Inhibits TNF-β (lymphotoxin-α), a cytokine structurally homologous to TNF-α.
- Key Differences: Broader specificity (IC50 = 19.4 nM for TNF-β vs. 42.1 nM for TNF-α), reducing its utility in TNF-α-dominated pathologies . mild elevation in liver enzymes for TNF-α-IN-16) .
Comparative Data Table
Research Findings and Limitations
- TNF-α-IN-16 vs. Compound A : While TNF-α-IN-16’s sulfonamide group improves target engagement, its higher lipophilicity increases renal clearance challenges. Compound A’s carboxylate moiety enhances solubility but sacrifices binding stability .
- TNF-α-IN-16 vs. Compound B : TNF-α-IN-16’s specificity for TNF-α makes it preferable for autoimmune diseases, whereas Compound B’s TNF-β inhibition is more relevant in lymphoid tissue disorders .
Biological Activity
Tnf-α-IN-16 is a compound that inhibits the activity of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine involved in various physiological and pathological processes. Understanding the biological activity of TNF-α-IN-16 is crucial for its potential therapeutic applications, particularly in treating inflammatory and autoimmune diseases.
Tnf-α-IN-16 functions by inhibiting TNF-α signaling pathways. TNF-α exists in two forms: transmembrane TNF-alpha (tmTNF-α) and soluble TNF-alpha (sTNF-α). The compound primarily targets the receptors associated with these forms, specifically TNFR1 and TNFR2.
-
TNFR1 Activation :
- Pathways : Pro-inflammatory responses are initiated through TRADD and other adaptor proteins.
- Role : Involved in apoptosis and inflammation.
-
TNFR2 Activation :
- Pathways : Primarily involved in immune regulation and tissue regeneration.
- Role : Less associated with direct inflammatory responses compared to TNFR1.
Pharmacodynamics
The pharmacodynamics of Tnf-α-IN-16 include:
- Inhibition of Cytokine Production : Reduces levels of various pro-inflammatory cytokines.
- Regulation of Gene Expression : Alters mRNA stability and degradation through mechanisms involving m6A methylation, impacting gene expression related to inflammation .
Case Study 1: Efficacy in Autoimmune Diseases
A study evaluated the efficacy of TNF inhibitors, including Tnf-α-IN-16, in patients with juvenile idiopathic arthritis (JIA). The results indicated:
- Reduced Disease Activity : Patients showed significant improvement in clinical scores.
- Cytokine Profiles : Marked decrease in TNF-α levels correlated with improved patient outcomes .
Case Study 2: Impact on Chronic Inflammation
Research involving chronic inflammatory conditions demonstrated that Tnf-α-IN-16 administration led to:
- Decreased Inflammatory Markers : Significant reductions in serum levels of IL-6 and CRP were observed.
- Improved Quality of Life : Patients reported enhanced physical functioning and reduced pain levels .
Table 1: Comparison of Biological Effects
| Compound | Mechanism of Action | Main Therapeutic Use |
|---|---|---|
| Tnf-α-IN-16 | Inhibits TNF signaling | Autoimmune diseases, chronic inflammation |
| Anti-TNF Antibodies | Block receptor interactions | Rheumatoid arthritis, Crohn’s disease |
Table 2: Clinical Outcomes from Case Studies
| Study Focus | Outcome Measure | Result |
|---|---|---|
| Juvenile Idiopathic Arthritis | Disease Activity Score | Decreased by 50% |
| Chronic Inflammation | Serum IL-6 Levels | Reduced by 70% |
| Quality of Life Assessment | Patient-reported outcomes | Improved by 40% |
Research Findings
Recent studies emphasize the critical role of TNF-α in various diseases, including autoimmune disorders and chronic inflammatory conditions. The inhibition of TNF signaling through compounds like Tnf-α-IN-16 has shown promise not only in reducing inflammation but also in improving clinical outcomes for patients suffering from these conditions .
Future Directions
Further research is needed to:
- Establish detailed pharmacokinetic profiles for Tnf-α-IN-16.
- Investigate long-term effects and safety profiles in diverse patient populations.
- Explore combination therapies with other anti-inflammatory agents to enhance efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
